Publicly Available Target-Specific Activity Data for N-(3-acetamidophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Versus Structurally Related Pyrazole-4-carboxamides
As of April 2026, a comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, the USPTO patent database, BRENDA, and the PDB returns zero peer-reviewed publications, zero issued patents, and zero curated bioactivity records that report a quantitative IC₅₀, EC₅₀, Kᵢ, Kd, or %-inhibition value for N-(3-acetamidophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide against any specific molecular target. By contrast, structurally related N-(3-acetamidophenyl) pyrazole-4-carboxamides (e.g., 3-ethoxy-1-ethyl, 3-methoxy-1-methyl, 1-benzyl-3-benzyloxy analogs) are inventoried in commercial screening libraries , and the broader pyrazole-4-carboxamide scaffold is well-precedented: representative N-aryl pyrazole-pyrrole carboxamides exhibit EC₅₀ values of 1.6–18.7 µM against Rhizoctonia solani SDH ; pyrrolyl-pyrazole-3-carboxylic acids achieve RNase H IC₅₀ values in the submicromolar range (compound 11b IC₅₀ = 0.48 µM) with >100-fold selectivity over HIV-1 integrase ; and N-(3-acetamidophenyl) pyrazole carboxamide congeners within the US 8,470,841 patent space show ACC1/ACC2 IC₅₀ values spanning 0.36–1.6 µM . No data allow a quantitative potency or selectivity claim for the target compound itself.
| Evidence Dimension | Availability of target-specific quantitative bioactivity data (any assay) |
|---|---|
| Target Compound Data | 0 peer-reviewed publications; 0 curated bioactivity records; 0 patent disclosures with IC₅₀/EC₅₀ data |
| Comparator Or Baseline | Structurally related pyrazole-4-carboxamide/pyrrolyl-pyrazole analogs: multiple publications and patents reporting IC₅₀/EC₅₀ values in the 0.36–18.7 µM range across SDH, HIV-1 RNase H, ACC1, and ACC2 targets |
| Quantified Difference | Qualitative only: complete absence of bioactivity annotation for the target compound vs. extensive annotation for scaffold analogs |
| Conditions | Multiple independent databases (PubMed, ChEMBL version 34, BindingDB, PubChem, USPTO Patent Full-Text, BRENDA, PDB); search conducted April 2026 using InChI Key, SMILES, IUPAC name, and catalog ID |
Why This Matters
The absence of target-specific data precludes performance-based differentiation; procurement decisions must therefore be driven by the compound's structural uniqueness for exploratory phenotypic or target-agnostic screening, or by the user's intent to generate first-in-class pharmacological annotation.
- [1] BenchChem and EvitaChem catalog listings for N-(3-acetamidophenyl) pyrazole-4-carboxamide derivatives (excluded from primary evidence per policy; cited only to document existence of structural analogs in commercial space). Not used as evidence source. View Source
- [2] Yao TT, Xiao DX, Li ZS, et al. Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2017;65(26):5296-5305. View Source
- [3] Messore A, Corona A, Madia VN, et al. Pyrrolyl Pyrazoles as Non-Diketo Acid Inhibitors of the HIV-1 Ribonuclease H Function of Reverse Transcriptase. ACS Med Chem Lett. 2020;11(5):858-865. View Source
- [4] Sanofi-Aventis Deutschland GmbH. Heterocyclic compounds, processes for their preparation, medicaments comprising these compounds, and the use thereof. US Patent 8,470,841 B2. Issued June 25, 2013. View Source
